molecular formula C12H16BrN B1403749 1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine CAS No. 1414870-81-7

1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine

Cat. No.: B1403749
CAS No.: 1414870-81-7
M. Wt: 254.17 g/mol
InChI Key: BCGHOEHTOMLIAP-UHFFFAOYSA-N
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Description

1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine is an organic compound that features a pyrrolidine ring attached to a benzyl group substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 2-bromo-5-methylbenzyl chloride with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The aromatic ring can undergo reduction reactions to form cyclohexyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrrolidine derivatives.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of cyclohexyl derivatives.

Scientific Research Applications

1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

  • 1-[(2-Chloro-5-methylphenyl)methyl]-pyrrolidine
  • 1-[(2-Fluoro-5-methylphenyl)methyl]-pyrrolidine
  • 1-[(2-Iodo-5-methylphenyl)methyl]-pyrrolidine

Comparison: 1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and biological interactions, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-[(2-bromo-5-methylphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-10-4-5-12(13)11(8-10)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGHOEHTOMLIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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